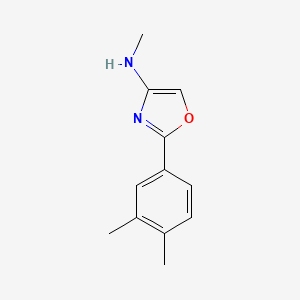
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine is an organic compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a dimethyl-phenyl group attached to the oxazole ring, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate. This reaction is carried out in the presence of potassium carbonate (K2CO3) and ethanol as the solvent . The reaction conditions are carefully controlled to ensure the formation of the desired oxazole derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions where the dimethyl-phenyl group or the oxazole ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring and dimethyl-phenyl group allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethylphenylhydrazine: A precursor in the synthesis of the target compound.
Eltrombopag Olamine: A related compound with a similar structural motif used in the treatment of thrombocytopenia.
Uniqueness
2-(3,4-Dimethyl-phenyl)-oxazol-4-YL-methylamine is unique due to its specific combination of the oxazole ring and the dimethyl-phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
885273-38-1 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenyl)-N-methyl-1,3-oxazol-4-amine |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-10(6-9(8)2)12-14-11(13-3)7-15-12/h4-7,13H,1-3H3 |
Clé InChI |
PVDDVYJBYWCCLC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC(=CO2)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















